Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 4-(2-chloropyrimidin-4-yl)-2-methylbenzylcarbamate

Kinase Inhibitor Synthesis BTK Inhibitor Intermediate Validation

tert-Butyl 4-(2-chloropyrimidin-4-yl)-2-methylbenzylcarbamate (CAS 1798791-44-2) is a bifunctional building block featuring a reactive 2-chloropyrimidine moiety and a Boc-protected benzylamine. It has been identified as a key intermediate in the patented synthesis of biaryl inhibitors of Bruton's tyrosine kinase (BTK).

Molecular Formula C17H20ClN3O2
Molecular Weight 333.8
CAS No. 1798791-44-2
Cat. No. B3048686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2-chloropyrimidin-4-yl)-2-methylbenzylcarbamate
CAS1798791-44-2
Molecular FormulaC17H20ClN3O2
Molecular Weight333.8
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NC(=NC=C2)Cl)CNC(=O)OC(C)(C)C
InChIInChI=1S/C17H20ClN3O2/c1-11-9-12(14-7-8-19-15(18)21-14)5-6-13(11)10-20-16(22)23-17(2,3)4/h5-9H,10H2,1-4H3,(H,20,22)
InChIKeyTXVKGHXLXODMEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: tert-Butyl 4-(2-chloropyrimidin-4-yl)-2-methylbenzylcarbamate (CAS 1798791-44-2) for MedChem Synthesis


tert-Butyl 4-(2-chloropyrimidin-4-yl)-2-methylbenzylcarbamate (CAS 1798791-44-2) is a bifunctional building block featuring a reactive 2-chloropyrimidine moiety and a Boc-protected benzylamine . It has been identified as a key intermediate in the patented synthesis of biaryl inhibitors of Bruton's tyrosine kinase (BTK) [1]. Its core value proposition for scientific procurement lies in its demonstrated utility as a validated precursor in a high-value therapeutic area, rather than as a generic member of the chloropyrimidine carbamate class.

Why tert-Butyl 4-(2-chloropyrimidin-4-yl)-2-methylbenzylcarbamate Cannot Be Replaced by Generic Analogs in BTK Inhibitor Programs


Simple in-class substitution fails because the target compound's specific ortho-methyl substitution pattern on the central phenyl ring is critical for the patent-defined synthetic route to advanced BTK inhibitors [1]. Replacing it with a des-methyl or para-methyl analog would yield an intermediate that cannot be processed to the same final clinical compound. Furthermore, while the 2-chloropyrimidine group is a versatile handle for palladium-catalyzed cross-couplings, class-level evidence indicates that chloropyrimidine substrates offer a superior reactivity-stability balance compared to bromo- or iodo-pyrimidine analogs, which can undergo premature decomposition under certain Suzuki conditions [2]. This makes the specific combination of the 2-chloropyrimidine and the ortho-methylbenzyl motif non-fungible for the target synthesis.

Quantitative Differentiation Evidence for tert-Butyl 4-(2-chloropyrimidin-4-yl)-2-methylbenzylcarbamate


Validated Patent Intermediate with Precise Structural Fit for BTK Inhibitor Synthesis

The target compound is one of a select few intermediates explicitly named in patent AU2016274961A1 for a specific, high-value therapeutic program targeting Bruton's tyrosine kinase [1]. The patent describes the direct use of the compound's unique SMILES structure (CC(C)(C)OC(NCc(cc1)c(C)cc1-c1nc(Cl)ncc1)=O) in the synthesis of next-generation adipate forms of biaryl BTK inhibitors. Substituting this with a non-patent-optimized generic alternative, even one with similar reactivity, would break the established synthetic pathway and its attendant composition-of-matter protections, nullifying any subsequent investment in the program.

Kinase Inhibitor Synthesis BTK Inhibitor Intermediate Validation

Commercially Available High Purity (97%) as a Procurement-Ready Building Block

The compound is available from Fluorochem at a catalog purity of 97% (HPLC) . This compares favorably to the typical 95% purity common for similar niche building blocks (e.g., CAS 1027211-26-2 or CAS 444814-82-8) found on general chemical marketplaces, offering researchers a more precise starting point for critical synthetic steps without upfront purification. Direct comparative purity figures for the exact same chemical entity from other vendors are not consolidated in the primary literature, but this represents a high standard for research-grade heterocyclic building blocks.

High-Purity Reagent Procurement Specification Intermediate Sourcing

Class-Level Reactivity Advantage: Preference for Chloropyrimidines over Bromopyrimidines in Suzuki Couplings

A seminal study on the arylation of halogenated pyrimidines demonstrated that chloropyrimidine substrates are preferable over their iodo-, bromo-, or fluoropyrimidine counterparts for Suzuki-Miyaura cross-coupling reactions [1]. This preference is attributed to the optimal balance between oxidative addition reactivity and product stability. The target compound, bearing a 2-chloropyrimidine group, is thus rationally positioned as the preferred coupling partner over analogous 2-bromo- or 2-iodo-substituted benzylcarbamates, which showed lower selectivity or higher degradation in specific reaction conditions. This data is a class-level inference, as the study was not performed on this exact substrate.

Suzuki Coupling Cross-Coupling Reactivity Chloropyrimidine

Application Scenarios for Tert-Butyl 4-(2-chloropyrimidin-4-yl)-2-methylbenzylcarbamate in BTK-Targeted Medicinal Chemistry


Replicating the Patented Synthesis of BTK Inhibitor Adipate Forms

For medicinal chemistry teams aiming to reproduce the synthesis of Compound 1 or Compound 2 from patent AU2016274961A1 for further biological evaluation or salt-form optimization, this intermediate is non-negotiable. As established in Section 3, its exact structural match to the patent is the only path to the defined compound [1].

Parallel Synthesis of Biarylbenzylamine Libraries for Kinase Profiling

The high purity (97%) and optimal 2-chloropyrimidine handle make this compound an ideal starting point for parallel Suzuki coupling reactions to generate diverse biaryl libraries aimed at kinase selectivity profiling. The class-level evidence supports the choice of chloropyrimidine over bromopyrimidine for the coupling step, maximizing library yield and purity [2].

Developing Novel Boc-Protected Amine Building Blocks for PROTACs

Given the compound's orthogonally reactive sites (chloropyrimidine and Boc-protected amine), it is a strategic precursor for synthesizing proteolysis targeting chimera (PROTAC) linkers. After a Suzuki coupling to install a target-binding warhead, the Boc group can be selectively deprotected to attach an E3 ligase recruiting element; its high initial purity ensures minimal interference from side products in these sensitive bifunctional regimes.

Scouting for Selective Covalent Inhibitor Warheads

The 2-chloropyrimidine group can undergo nucleophilic aromatic substitution with cysteine thiols in a proper electrophilic context. Researchers can explore this core for covalent inhibitor design, using the Boc-protected amine to elaborate the pharmacophore post-coupling, leveraging its validated use in a kinase program [1] to gain initial confidence in target engagement potential.

Quote Request

Request a Quote for tert-Butyl 4-(2-chloropyrimidin-4-yl)-2-methylbenzylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.